

# Preclinical Pharmacology of AWT020: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-020  |           |
| Cat. No.:            | B560597 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AWT020 is an investigational bifunctional fusion protein engineered to enhance anti-tumor immunity while mitigating the systemic toxicities often associated with cytokine therapy.[1][2] It comprises a humanized anti-PD-1 nanobody fused to an engineered interleukin-2 mutein (IL-2c).[2][3] This novel construct is designed for targeted delivery of a precisely calibrated IL-2 signal to Programmed Cell Death Protein 1 (PD-1) expressing T cells within the tumor microenvironment. This guide provides a comprehensive overview of the preclinical pharmacology of AWT020, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

# **Mechanism of Action**

AWT020's design leverages a dual-targeting strategy. The anti-PD-1 nanobody component serves two functions: it blocks the inhibitory PD-1/PD-L1 signaling pathway, a key mechanism of tumor immune evasion, and it anchors the IL-2c payload directly to the surface of tumor-infiltrating lymphocytes (TILs), which are known to upregulate PD-1 expression.[2][3]

The IL-2c component has been specifically engineered to overcome the limitations of high-dose IL-2 therapy. It exhibits no binding to the high-affinity IL-2 receptor alpha subunit (IL-2R $\alpha$  or CD25), which is constitutively expressed on regulatory T cells (Tregs), thereby avoiding the expansion of this immunosuppressive cell population.[1][2][3] Furthermore, its affinity for the IL-



### AWT020: Foundational & Exploratory

Check Availability & Pricing

2 receptor beta and gamma complex (IL-2Rβγ) is attenuated.[2][3] This reduced affinity is overcome when AWT020 is bound to PD-1 on the cell surface, allowing for potent cis-activation of IL-2 signaling specifically in the target PD-1-positive effector T cells.[3] This targeted activation leads to the phosphorylation of STAT5 (pSTAT5), promoting the proliferation and enhancing the effector function of tumor-specific T cells.[3][4]





Click to download full resolution via product page

Figure 1: Mechanism of Action of AWT020 in the Tumor Microenvironment.



# In Vitro Pharmacology Cellular Activity

AWT020's activity is highly dependent on PD-1 expression. In vitro studies demonstrated that AWT020 significantly enhances pSTAT5 signaling in PD-1 expressing cells.[2][3][4] This targeted activity translates to a preferential expansion of activated, PD-1high T cells over Natural Killer (NK) cells, which express low levels of PD-1.[1][3] In contrast, a non-targeting control fusion protein showed minimal induction of T cell proliferation.[1] This selectivity is a key differentiator, as broad activation of NK cells is associated with toxicity.[3]

Table 1: Summary of In Vitro Activity

| Assay                 | Cell Type                                | Key Finding                                             | Reference |
|-----------------------|------------------------------------------|---------------------------------------------------------|-----------|
| STAT5 Phosphorylation | Hut78 T-cell<br>lymphoma (PD-1+)         | Potently induced pSTAT5 signaling.                      | [1]       |
| T Cell Proliferation  | Activated PD-1high<br>Human CD3+ T Cells | Significantly increased the number of PD-1high T cells. | [3]       |
| NK Cell Proliferation | Human Primary NK<br>Cells                | Minimal activation or expansion observed.               | [3]       |

# **Experimental Protocols**

- pSTAT5 Signaling Assay: STAT5 phosphorylation was assessed in Hut78 T-cell lymphoma cells, including a line stably expressing human PD-1.[3] The assay utilized a Homogeneous Time Resolved Fluorescence (HTRF) format. Following cell treatment, pSTAT5 was detected using a europium cryptate-labeled anti-pSTAT5 antibody (donor) and a d2-labeled antipSTAT5 antibody (acceptor), with the signal being read after overnight incubation.[3]
- Human T Cell and NK Cell Proliferation Assays: Human primary T cells were pre-activated
  with anti-CD3 and anti-CD28 antibodies to induce high PD-1 expression.[3] Activated T cells
  or primary NK cells were then treated with various IL-2 fusion proteins. Cell proliferation was
  subsequently analyzed using flow cytometry.[3]



# In Vivo Pharmacology & Efficacy

The anti-tumor efficacy of AWT020 was evaluated using a mouse surrogate, mAWT020, in various syngeneic tumor models.



Click to download full resolution via product page

Figure 2: Generalized Experimental Workflow for In Vivo Efficacy Studies.



### **Anti-Tumor Activity**

mAWT020 demonstrated superior anti-tumor efficacy compared to an anti-mPD-1 antibody, a half-life extended IL-2, or the combination of both, in both anti-PD-1-sensitive and -resistant tumor models.[3][4]

- Anti-PD-1 Sensitive Models:
  - In the MC38 colon carcinoma model, mAWT020 treatment at 1 mg/kg (twice-weekly) resulted in all mice becoming tumor-free.[3] A dose-response study in the same model showed that 0.3 mg/kg and 1 mg/kg doses led to complete tumor regression in 100% of mice.[3] Even a single dose of 0.3 mg/kg was sufficient to achieve a 100% complete response (CR) rate.[4]
  - In the CT26 colon carcinoma model, mAWT020 treatment achieved a 70% complete response rate.[4]
- Anti-PD-1 Resistant Models:
  - In the B16F10 melanoma and EMT6 breast carcinoma models, mAWT020 achieved over
     90% tumor growth inhibition (TGI).[4]

Table 2: Summary of In Vivo Anti-Tumor Efficacy of mAWT020



| Tumor Model | Cancer Type         | Key Efficacy<br>Finding                    | Dose (mg/kg)  | Reference |
|-------------|---------------------|--------------------------------------------|---------------|-----------|
| MC38        | Colon Carcinoma     | 100% Complete<br>Response                  | 1             | [3]       |
| MC38        | Colon Carcinoma     | 100% Complete<br>Response                  | 0.3 or 1      | [3]       |
| MC38        | Colon Carcinoma     | 100% Complete<br>Response (single<br>dose) | 0.3           | [4]       |
| CT26        | Colon Carcinoma     | 70% Complete<br>Response                   | Not Specified | [4]       |
| B16F10      | Melanoma            | >90% Tumor<br>Growth Inhibition            | Not Specified | [4]       |
| ЕМТ6        | Breast<br>Carcinoma | >90% Tumor<br>Growth Inhibition            | Not Specified | [4]       |

## **Immune Profiling**

Immune profiling of tumors from treated mice revealed that mAWT020 preferentially expands CD8+ T cells within the tumor, while having minimal effects on peripheral T cells and NK cells. [3][4] Cell depletion studies confirmed that the anti-tumor efficacy is primarily driven by CD8+ T cells, whereas NK cells are the main contributors to the toxicity of less-targeted IL-2 therapies. [1]

# **Experimental Protocols**

- Animal Models: Balb/c and C57BL/6 mice were used for the studies.[3]
- Tumor Cell Lines: Murine cancer cell lines including MC38 (colon), CT26 (colon), EMT6 (mammary), and B16F10 (melanoma) were acquired from the American Type Culture Collection (ATCC).[3]
- Study Design: For subcutaneous tumor models, 0.5-1 x 10<sup>6</sup> tumor cells were injected into the flank of the mice.[3] Treatment was initiated once tumors were established. In the MC38



dose-ranging study, treatment was administered twice-weekly.[3] The study groups included 5 animals per group.[3]

# **Preclinical Safety and Toxicology**

The safety profile of AWT020 was assessed in both mice and cynomolgus monkeys.

- Mouse Studies: The mouse surrogate, mAWT020, was well-tolerated at doses up to 10 mg/kg.[3]
- Cynomolgus Monkey Studies: The cynomolgus monkey was selected as a suitable species for toxicology assessment.[3] In a non-GLP single-dose study, AWT020 was administered via intravenous infusion at 5 mg/kg and 10 mg/kg.[3]
  - Tolerability: The 10 mg/kg dose was well-tolerated.[3][4] No significant changes in body weight, AST, or ALT were observed.[3][5]
  - Pharmacodynamics: No increase in the levels of serum inflammatory cytokines (IFN-γ, IL-1β, IL-5, IL-10, IL-6, TNF-α, and MCP-1) was observed in any treated animals.[4]
     Lymphocyte counts remained stable.[3][5]
  - Pharmacokinetics: A single dose study in cynomolgus monkeys showed that AWT020 had good exposure and a long half-life.[4]

Table 3: Summary of Cynomolgus Monkey Toxicology Study

| Parameter        | Dose (mg/kg)  | Observation                                                               | Reference |
|------------------|---------------|---------------------------------------------------------------------------|-----------|
| Tolerability     | 5 and 10      | Well-tolerated, no<br>significant changes in<br>body weight, AST,<br>ALT. | [3][5]    |
| Lymphocyte Count | 5 and 10      | Stable                                                                    | [3][5]    |
| Serum Cytokines  | Not Specified | No increase observed                                                      | [4]       |
| Pharmacokinetics | Up to 10      | Good exposure, long half-life                                             | [4]       |



#### **Experimental Protocols**

Toxicology Study Design: A non-GLP single-dose tolerability study was conducted in a total
of 4 cynomolgus monkeys (two male, two female) assigned to either a 5 mg/kg or 10 mg/kg
treatment group.[3] The drug was administered via intravenous infusion. Safety parameters,
including body weight, clinical chemistry (AST, ALT), and hematology (lymphocytes), were
monitored.[3][5]

#### Conclusion

The preclinical data for AWT020 demonstrate a promising therapeutic profile. Its innovative design, which combines PD-1 blockade with targeted IL-2 receptor activation on tumor-infiltrating T cells, results in potent anti-tumor efficacy across a range of sensitive and resistant tumor models.[2][3][4] Crucially, this efficacy is decoupled from the severe systemic toxicities that have historically limited the use of IL-2-based therapies.[1][2] The favorable safety profile observed in mice and cynomolgus monkeys supports the continued clinical development of AWT020 as a novel immunotherapeutic strategy for cancer.[3][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. anwitabio.com [anwitabio.com]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Preclinical Pharmacology of AWT020: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560597#preclinical-pharmacology-of-awt020]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com